molecular formula C16H20N4O3S2 B253698 N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide

货号 B253698
分子量: 380.5 g/mol
InChI 键: KRKJEDBEFNQJLE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of oncology research. This compound has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

作用机制

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways involved in the survival and proliferation of cancer cells. By inhibiting BTK, N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and physiological effects:
N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical studies, N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has been well-tolerated, with manageable side effects such as fatigue, diarrhea, and nausea. N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has also been shown to have minimal drug-drug interactions, making it a promising candidate for combination therapy with other anti-cancer agents.

实验室实验的优点和局限性

One of the main advantages of N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one of the limitations of N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain cancer types. Additionally, N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has not yet been extensively studied in combination with other anti-cancer agents, which may limit its potential for use in combination therapy.

未来方向

Future research on N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide could focus on several areas, including the optimization of its potency and selectivity, the identification of biomarkers that can predict response to N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide, and the evaluation of its efficacy in combination with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanisms of resistance to N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide and to identify strategies to overcome resistance. Overall, N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide is a promising candidate for the treatment of cancer, and further research is needed to fully explore its potential in this area.

合成方法

The synthesis of N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 2-aminothiophenol, which is reacted with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-methoxypropylamine to introduce the side chain. The resulting amine is then reacted with 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene to form the key intermediate, which is further reacted with thiosemicarbazide to form the final product.

科学研究应用

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide has been extensively studied in preclinical and clinical studies for its potential use in the treatment of cancer. In vitro studies have shown that N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide inhibits the growth of cancer cells, induces apoptosis, and inhibits the activation of various signaling pathways involved in cancer cell survival and proliferation. In vivo studies have also demonstrated the efficacy of N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide in reducing tumor growth and improving survival in animal models of cancer.

属性

产品名称

N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide

分子式

C16H20N4O3S2

分子量

380.5 g/mol

IUPAC 名称

N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C16H20N4O3S2/c1-23-8-4-7-17-15(22)13-10-5-2-3-6-12(10)25-16(13)18-14(21)11-9-24-20-19-11/h9H,2-8H2,1H3,(H,17,22)(H,18,21)

InChI 键

KRKJEDBEFNQJLE-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

规范 SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。